molecular formula C8H5BrN2O2 B1528421 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1026201-52-4

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1528421
CAS No.: 1026201-52-4
M. Wt: 241.04 g/mol
InChI Key: OTRXOKOMHXXKKN-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring system and a carboxylic acid group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine-2-carboxylic acid. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
  • 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 2-position allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRXOKOMHXXKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731449
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026201-52-4
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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